![molecular formula C21H17NO4 B2742169 3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 866135-99-1](/img/structure/B2742169.png)
3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyranoquinolones are a class of compounds that have been studied for their potential biological activities . They are known to exhibit a wide range of important biological activities such as anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties .
Synthesis Analysis
The synthesis of pyranoquinolones often involves acid-catalyzed tandem reactions . For example, one method involves the reaction of 4-hydroxyquinolin-2-ones with propargylic alcohols . Depending on the propargylic alcohol used, these tandem reactions can proceed via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyranoquinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furoquinolones .Molecular Structure Analysis
The molecular structure of pyranoquinolones is typically elucidated by NMR, IR, mass spectra, and elemental analysis . X-ray structure analysis can also be used to elucidate the structure of the obtained products .Chemical Reactions Analysis
Pyranoquinolones can undergo various chemical reactions depending on the conditions and reagents used . For instance, the pyranoquinolones products could be further transformed to tetracyclic 4,9-dihydro-5H-cyclopenta[lmn]phenanthridin-5-one derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyranoquinolones can vary widely depending on their specific structure. These properties are typically determined through a variety of analytical techniques, including NMR, IR, and mass spectrometry .Applications De Recherche Scientifique
Photovoltaic Applications
Quinoline derivatives, such as the compound , have been synthesized for third-generation photovoltaic applications . These compounds have properties that make them suitable for use in photovoltaic cells, including their absorption spectra and energy levels . They have been used in the architecture and design of photovoltaic cells, and their performance in polymer solar cells and dye-synthesized solar cells has been highlighted .
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) . Their properties make them suitable for use in these devices, which are used in a variety of applications, including display technology and lighting.
Transistors
Quinoline derivatives have also been used in transistors . Transistors are fundamental components in almost all modern electronic devices.
Biomedical Applications
Quinoline derivatives are being considered as materials for biomedical applications . While the specific applications are not detailed in the source, this suggests a wide range of potential uses in the medical and health fields.
Drug Development
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Synthesis of Other Compounds
Quinoline derivatives can be used in the synthesis of other compounds . For example, a new synthesis of substituted 2,5-dimethyl-3,4-dihydro-2H-pyrano[3,2-c]quinolines is realized by heating the corresponding 2-methyl-3-(3-hydroxybutyl)-4-hydroxy (methoxy)-quinoline in polyphosphoric acid .
Safety and Hazards
Orientations Futures
The field of pyranoquinolones research is continually evolving, with new synthetic methods and potential applications being explored . Future research directions may include the development of more efficient synthetic methods, the discovery of new biological activities, and the design of pyranoquinolones with improved pharmacological properties .
Propriétés
IUPAC Name |
3-benzyl-6-ethyl-4-hydroxypyrano[3,2-c]quinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-2-22-16-11-7-6-10-14(16)19-17(20(22)24)18(23)15(21(25)26-19)12-13-8-4-3-5-9-13/h3-11,23H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPWBWJPXCUTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C(C1=O)C(=C(C(=O)O3)CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

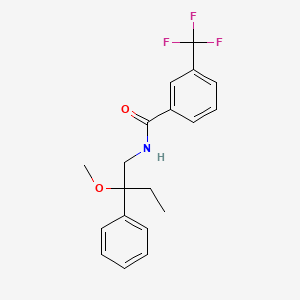
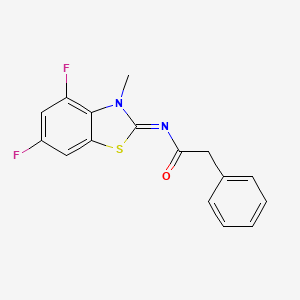
![3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2742088.png)
![8-(4-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2742090.png)
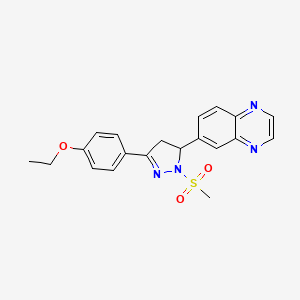

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2742097.png)
![6-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2742098.png)
![6-(2-furylmethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2742103.png)
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2742104.png)
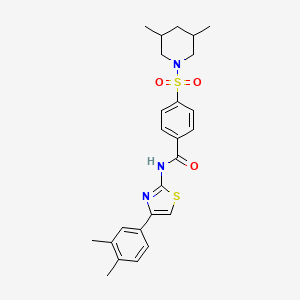
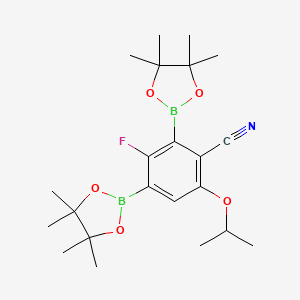
![N-(4-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2742107.png)
![N-[2-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]but-2-ynamide](/img/structure/B2742108.png)